4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
Description
This compound belongs to the 1,2,3-thiadiazole carboxamide class, characterized by a sulfur-containing heterocyclic core linked to a carboxamide group. Its structure features a 4-ethyl substitution on the thiadiazole ring and a morpholine-4-sulfonyl group on the para position of the phenyl ring (Fig. 1).
Properties
IUPAC Name |
4-ethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-2-13-14(24-18-17-13)15(20)16-11-3-5-12(6-4-11)25(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJULZIADQGXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-morpholin-4-ylsulfonylphenyl hydrazine with ethyl isothiocyanate under reflux conditions. The reaction mixture is then treated with a suitable base, such as triethylamine, to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of essential biological processes, ultimately resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiadiazole Core
4-Methyl vs. 4-Ethyl Substitutions :
Compounds with methyl groups at the 4-position (e.g., N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide, BTP2) exhibit potent Orai1 channel inhibition, suggesting methyl groups balance steric bulk and activity . Ethyl substitutions (as in the target compound) may enhance lipophilicity but could reduce binding affinity due to increased steric hindrance.Positional Isomerism :
The compound N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide (ID: D319-0017) differs only in the carboxamide position (4 vs. 5). This positional shift reduces molecular symmetry and may alter intermolecular interactions, as evidenced by its lower molecular weight (354.4 g/mol) compared to the target compound (estimated ~378.4 g/mol) .
Aryl Sulfonyl Modifications
- Morpholine-4-sulfonyl vs. Diethylamino Groups: Replacing the morpholine sulfonyl group with a diethylamino moiety (e.g., N-[4-(diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide) reduces polarity and may decrease solubility, as seen in its higher logP value (predicted via HRMS data) .
Chlorobenzenesulfonyl Derivatives :
5-(4-chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide (Mol. Wt. 331.8 g/mol) demonstrates that electron-withdrawing sulfonyl groups (e.g., Cl-substituted) enhance metabolic stability but may reduce bioavailability due to increased molecular rigidity .
Biological Activity
The compound 4-ethyl-N-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in inhibiting various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies indicate that thiadiazole derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives range from 25 to 50 μg/mL.
- Antifungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal drugs .
Anticancer Properties
Research has suggested that thiadiazole derivatives possess anticancer properties through various mechanisms:
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Inhibition of Tumor Growth : In vivo studies have shown that certain thiadiazole derivatives can inhibit tumor growth in animal models .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Some thiadiazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including the compound in focus. It was found that the compound exhibited superior activity against E. coli and S. aureus, with an MIC of 30 μg/mL compared to standard antibiotics .
Study 2: Anticancer Activity
In a separate investigation involving cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 μM for breast cancer cells .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
